N-(furan-2-ylmethyl)cyclohexanecarboxamide

Catalog No.
S11583878
CAS No.
6341-32-8
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(furan-2-ylmethyl)cyclohexanecarboxamide

CAS Number

6341-32-8

Product Name

N-(furan-2-ylmethyl)cyclohexanecarboxamide

IUPAC Name

N-(furan-2-ylmethyl)cyclohexanecarboxamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h4,7-8,10H,1-3,5-6,9H2,(H,13,14)

InChI Key

INLHVHCDKOBBFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=CO2

N-(furan-2-ylmethyl)cyclohexanecarboxamide is a chemical compound characterized by its unique structure, which includes a furan ring and a cyclohexanecarboxamide moiety. The compound has the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. The IUPAC name reflects its structural components, indicating the presence of both furan and cyclohexane derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its interesting biological properties.

  • Oxidation: The furan ring can be oxidized to yield furan-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate.
  • Reduction: The compound can undergo reduction reactions, often using lithium aluminum hydride, leading to cyclohexanecarboxamide derivatives with reduced furan rings.
  • Substitution: The furan ring can react with various electrophiles, allowing for the introduction of different substituents onto the furan structure.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that N-(furan-2-ylmethyl)cyclohexanecarboxamide exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may have efficacy against certain bacterial strains.
  • Anticancer Activity: Preliminary investigations indicate that it may inhibit the growth of cancer cells by targeting specific molecular pathways.
  • Enzyme Interaction: The mechanism of action likely involves interactions with specific enzymes or receptors, modulating their activity through non-covalent interactions like hydrogen bonding and hydrophobic interactions .

The synthesis of N-(furan-2-ylmethyl)cyclohexanecarboxamide typically involves several key steps:

  • Starting Materials: Common precursors include 2-furoic acid and cyclohexanecarboxylic acid.
  • Reaction Conditions: A typical method involves microwave-assisted coupling with furfurylamine, utilizing coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DMT/NMM/TsO− to facilitate the reaction.
  • Yield Optimization: Industrial synthesis often employs optimized conditions to maximize yield and purity, leveraging microwave reactors for efficiency.

N-(furan-2-ylmethyl)cyclohexanecarboxamide has several applications across different fields:

  • Medicinal Chemistry: It is being investigated as a potential drug candidate for various diseases due to its biological activities.
  • Material Science: The compound may be used in developing new materials with unique properties owing to its structural characteristics.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .

The interaction studies of N-(furan-2-ylmethyl)cyclohexanecarboxamide focus on its binding affinity and activity against specific targets. These studies reveal how the compound interacts with enzymes or receptors, potentially leading to therapeutic effects. Understanding these interactions is essential for optimizing its use in drug development and assessing its pharmacological profiles.

N-(furan-2-ylmethyl)cyclohexanecarboxamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
N-butyl-N-(furan-2-yl)cyclohexanecarboxamideSimilar furan and cyclohexane structurePotential antimicrobial
N-(furan-2-ylmethyl)-1-cyclopentanecarboxamideFuran ring with cyclopentaneAnticancer properties
2-Furoic acidContains furan ring without cyclohexaneAntimicrobial

These compounds highlight the uniqueness of N-(furan-2-ylmethyl)cyclohexanecarboxamide in terms of its specific structural features that contribute to its distinct biological activities .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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